molecular formula C23H17FN2O2 B2482130 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide CAS No. 1359395-53-1

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide

Cat. No.: B2482130
CAS No.: 1359395-53-1
M. Wt: 372.399
InChI Key: PFCYXECZNKIRFV-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a quinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-28-22-14-21(15-6-3-2-4-7-15)26-20-11-10-18(13-19(20)22)25-23(27)16-8-5-9-17(24)12-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCYXECZNKIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: The compound has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it demonstrated IC50 values of 10.5 µM against HeLa cells and 8.7 µM against MCF7 cells, indicating effective inhibition of cell growth.
    • Anti-inflammatory Properties: Studies have indicated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, making it a candidate for treating inflammatory diseases.
  • Biological Interactions
    • The compound interacts with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity, while the methoxy group increases lipophilicity, facilitating cellular uptake.
  • Industrial Applications
    • Used as a building block for synthesizing more complex molecules in chemical processes and material development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies on Tumor Models:
    • Animal studies demonstrated significant tumor reduction when treated with this compound at doses of 10 mg/kg, leading to a reduction in tumor size by over 60% compared to control groups.
  • Mechanistic Studies:
    • Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, validating its role as a potential therapeutic agent.
  • Clinical Relevance:
    • A study indicated that compounds with similar structures have been evaluated for their drug-like properties and showed significant antitumor activity across various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity. The quinoline moiety may interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Comparison: 3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is unique due to the presence of the quinoline moiety, which imparts distinct biological activities compared to other similar compounds

Biological Activity

3-fluoro-N-(4-methoxy-2-phenylquinolin-6-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and comparative efficacy against similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A fluorine atom at the 3-position.
  • A methoxy group at the 4-position.
  • A quinoline moiety , which is known for its diverse biological activities.

The molecular formula is C23H17FN2O2C_{23}H_{17}FN_2O_2 with a molecular weight of approximately 392.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptors : It shows potential in modulating receptor activity, impacting various signaling pathways.

The presence of the fluorine atom enhances binding affinity, while the methoxy group contributes to the compound's lipophilicity, facilitating cellular uptake.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance:

  • It has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 (µM)
HeLa (cervical)10.5
MCF7 (breast)8.7
A549 (lung)12.2

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Additionally, this compound has been investigated for its anti-inflammatory effects. Studies indicate:

  • Inhibition of pro-inflammatory cytokines in macrophage models.
CytokineReduction (%)
TNF-alpha45
IL-638
IL-1β50

These findings highlight its potential application in treating inflammatory diseases .

Comparative Analysis

When compared to similar compounds, such as 3-fluoro-N-(3-methoxyphenyl)benzamide and 2-fluoro-N-(4-methoxyphenyl)benzamide , the quinoline moiety in this compound imparts unique biological activities.

CompoundAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
3-fluoro-N-(3-methoxyphenyl)benzamideModerateLow
2-fluoro-N-(4-methoxyphenyl)benzamideLowModerate

This table illustrates the enhanced efficacy of the target compound in both anticancer and anti-inflammatory activities compared to its analogs .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In vivo Studies on Tumor Models : Animal studies demonstrated significant tumor reduction when treated with this compound at doses of 10 mg kg10\text{ mg kg}, leading to a reduction in tumor size by over 60% compared to control groups .
  • Mechanistic Studies : Research involving molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, validating its role as a potential therapeutic agent .

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